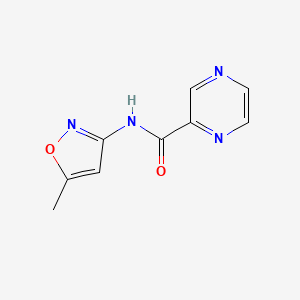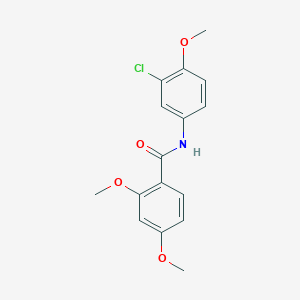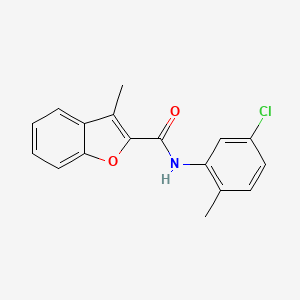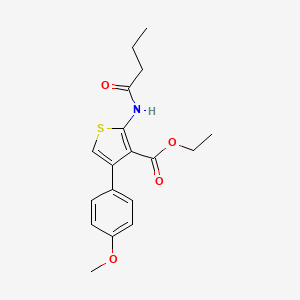![molecular formula C16H22N2O3S B5851945 N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide (PPCC) is a synthetic compound that has been widely used in scientific research. PPCC is a potent inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a crucial role in many physiological processes such as osmoregulation, thermoregulation, and pain sensation.
Mecanismo De Acción
TRPV4 is a non-selective cation channel that can be activated by various stimuli, including heat, mechanical stress, and osmotic pressure. When TRPV4 is activated, it allows the influx of calcium ions into the cell, which triggers downstream signaling pathways. N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide acts as a potent inhibitor of TRPV4 by binding to a specific site on the channel and blocking its calcium permeation. N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to be highly selective for TRPV4 and does not affect other TRP channels.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects in different tissues. In the kidney, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium signaling and reduce the production of reactive oxygen species, which are involved in the pathogenesis of kidney disease. In the lung, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx and reduce the production of inflammatory cytokines, which are involved in the pathogenesis of lung injury. In the skin, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx and reduce the production of pro-inflammatory mediators, which are involved in the pathogenesis of skin inflammation. In the nervous system, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx and reduce the production of pain-related neuropeptides, which are involved in the pathogenesis of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has several advantages as a tool compound for scientific research. It is highly selective for TRPV4 and does not affect other TRP channels. It is also relatively easy to synthesize and purify. However, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has some limitations for lab experiments. It is a potent inhibitor of TRPV4 and can completely block its calcium permeation, which may not reflect the physiological conditions in vivo. Therefore, caution should be taken when interpreting the results obtained with N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide.
Direcciones Futuras
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has opened up new avenues for scientific research on TRPV4 and its role in various physiological and pathological conditions. There are several future directions for research on N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide. First, the structural basis of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide binding to TRPV4 needs to be elucidated to design more potent and selective TRPV4 inhibitors. Second, the in vivo effects of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide on TRPV4-mediated physiological processes need to be investigated to validate its usefulness as a therapeutic target. Third, the potential side effects of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide need to be evaluated to ensure its safety for clinical use. Fourth, the role of TRPV4 in other physiological and pathological conditions needs to be explored to expand our understanding of its biological functions. Fifth, the development of new TRPV4 modulators based on the structure of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide could lead to the discovery of novel drugs for the treatment of various diseases.
Métodos De Síntesis
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide can be synthesized by reacting 4-(1-pyrrolidinylsulfonyl)aniline with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide as a white solid. The purity of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been extensively used as a tool compound to study the role of TRPV4 in various physiological and pathological conditions. TRPV4 is expressed in many tissues, including the kidney, lung, skin, and nervous system. N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx in vitro and in vivo. Therefore, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide can be used to investigate the role of TRPV4 in osmoregulation, thermoregulation, pain sensation, and other physiological processes.
Propiedades
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(13-5-1-2-6-13)17-14-7-9-15(10-8-14)22(20,21)18-11-3-4-12-18/h7-10,13H,1-6,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPTWKILADWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Pyrrolidine-1-sulfonyl)phenyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)


![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
amino]ethanol](/img/structure/B5851951.png)


![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)

